N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a tert-butyl group and at the 3-position with a 2-methylfuran-3-carboxamide moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the methylfuran carboxamide contributes to electronic and hydrogen-bonding properties.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-9(5-6-17-8)12(16)14-11-7-10(18-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKRQYDKHURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NOC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a dicarbonyl compound and a suitable catalyst.
Coupling of the Oxazole and Furan Rings: The oxazole and furan rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of halogenated derivatives and substituted amides.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
*Inferred values based on structural analogs.
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound increases logP (~3.0 estimated) compared to the methyl-substituted analog (logP = 2.77) and the carboxazole derivative (logP = 2.0) .
- Electronic Effects : The 2-methylfuran group introduces electron-rich aromaticity, contrasting with the electron-withdrawing chloroacetamide in ’s compound and the carbamate in carboxazole .
- Steric Effects : The tert-butyl group in the target compound and carboxazole may hinder interactions with sterically sensitive biological targets compared to smaller substituents like methyl .
Toxicity and Handling
- Toxicity: Carboxazole () has documented safety protocols, including gastric lavage with 5% sodium bicarbonate for ingestion .
- Stability : The tert-butyl group likely enhances metabolic stability compared to methyl or chloro substituents, as seen in pesticide derivatives like isouron .
Biological Activity
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an oxazole ring , which contributes to its chemical stability and steric hindrance. The 2-methylfuran and carboxamide functionalities enhance its solubility and reactivity, making it a versatile candidate for biological applications.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds can possess significant antibacterial properties. For instance, compounds related to this compound demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values in the low micromolar range, comparable to standard antibiotics like ampicillin .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the oxazole moiety is believed to play a crucial role in these activities by interacting with cellular targets involved in proliferation and survival pathways.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key aspects of related compounds:
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity | Notes |
|---|---|---|---|---|
| This compound | Structure | Moderate (MIC ~ 0.03 µM) | Yes (cell line specific) | Potential for drug development |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide | Structure | High (MIC < 0.01 µM) | Yes (broad spectrum) | Enhanced reactivity due to chlorobenzamide |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide | Structure | Low (MIC ~ 0.1 µM) | Limited evidence | Less potent than others |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example:
- Antibacterial Studies : In vitro tests revealed that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with IC50 values significantly lower than those of traditional antibiotics .
- Cell Line Studies : In cancer research, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis via mitochondrial pathways. These findings suggest the potential for development into therapeutic agents targeting specific cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
